molecular formula C23H24N2O2 B2612915 4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 1286720-28-2

4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2612915
CAS No.: 1286720-28-2
M. Wt: 360.457
InChI Key: PSANBRBNNXMNCZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic benzamide derivative intended for non-human research applications. This compound is part of a class of small molecules that are of significant interest in medicinal chemistry and early drug discovery for the development of novel therapeutic agents . Benzamide-based compounds are frequently investigated for their potential to modulate various biological pathways and have been explored as inhibitors for specific protein targets, such as the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway or the P2X7 receptor, which is implicated in inflammatory conditions . The structural motif of this compound, featuring ethoxy and phenethyl groups, is commonly utilized in structure-activity relationship (SAR) studies to optimize pharmacological properties like potency and selectivity. The product is provided as a solid and is characterized by techniques including 1H-NMR and Mass Spectrometry to confirm identity and purity. This compound is sold For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-ethoxy-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-2-27-22-13-11-20(12-14-22)23(26)25(18-21-10-6-7-16-24-21)17-15-19-8-4-3-5-9-19/h3-14,16H,2,15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSANBRBNNXMNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide typically involves the condensation of 4-ethoxybenzoic acid with phenethylamine and pyridin-2-ylmethylamine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols under appropriate conditions.

Scientific Research Applications

4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit mitogen-activated protein kinase 14 (MAPK14), which plays a crucial role in cellular responses to stress and inflammation . By inhibiting this kinase, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Substituent Variations in the Benzamide Core

  • N-Benzoyl-N-(pyridin-2-ylmethyl)benzamide derivatives (e.g., 5ea, 5eb): These compounds lack the ethoxy group but retain the pyridin-2-ylmethyl and aromatic substituents.
  • 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17): Features a long acyl chain at the 2-position, enhancing PCAF HAT inhibitory activity (79% inhibition at 100 μM) compared to ethoxy-substituted benzamides, where activity may depend on substituent polarity .

Modifications in N-Substituents

  • AS-4370 (23b citrate) : A gastrokinetic agent with a morpholinylmethyl group and 4-fluorobenzyl substituent. The phenethyl group in 4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide may offer similar steric bulk but lacks the fluorinated aromatic ring, which is critical for dopamine D2 receptor avoidance in AS-4370 .
  • HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): Contains a hydroxamic acid group for HDAC inhibition. The pyridin-2-ylmethyl group in the target compound may confer distinct pharmacokinetic profiles, such as lower toxicity (HPAPB LD₅₀ = 1.29 g/kg vs. SAHA LD₅₀ = 0.77 g/kg) .

Enzyme Inhibition

Compound Target Enzyme IC₅₀/Inhibition (%) Key Structural Features Reference
This compound Tubulin/PCAF HAT* Data not reported Ethoxy, phenethyl, pyridinylmethyl
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) PCAF HAT 79% at 100 μM Long acyl chain, 3-carboxyphenyl
AS-4370 (23b) Gastrokinetic activity ED₅₀ = 0.3 mg/kg 4-Fluorobenzyl, morpholinylmethyl

*Hypothesized based on structural similarity to tubulin-binding benzamides .

Binding Interactions

  • Sulfamoyl benzamide derivatives : The amide carbonyl forms H-bonds with Arg63 in glucokinase (distance: 3.1–3.4 Å). The ethoxy group in this compound may disrupt similar interactions due to steric effects .
  • Tubulin-binding benzamides (16b, 16d) : Chloro and methoxy substituents enhance binding affinity. The ethoxy group may mimic methoxy interactions but with reduced electronegativity .

Pharmacokinetic and Toxicity Profiles

Compound Toxicity (LD₅₀) Key Features Influencing PK/PD Reference
This compound Not reported Pyridinylmethyl (enhanced solubility)
HPAPB 1.29 g/kg Hydroxamic acid (improved bioavailability)
AS-4370 Low toxicity Fluorinated aromatic ring (metabolic stability)

Biological Activity

4-Ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O
  • Molecular Weight : 320.42 g/mol

This compound belongs to a class of benzamides that exhibit diverse biological activities, including interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Notably, it has been shown to inhibit mitogen-activated protein kinase 14 (MAPK14), which plays a crucial role in cellular responses to stress and inflammation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical for evaluating the compound's potency.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HepG212.5
A54915.0

These results suggest that the compound may serve as a potential lead for the development of new anticancer therapies.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, potentially making it useful in treating infections.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The antimicrobial activity of this compound highlights its versatility as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives related to this compound. For example, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer activity, revealing structure-activity relationships (SARs) that inform further development . The findings suggest that modifications to the phenethyl or pyridine moieties can enhance potency and selectivity.

Q & A

Basic: What are the standard synthetic routes for 4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Pyridine Functionalization : Introduce substituents (e.g., ethoxy, phenethyl) via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .

Amidation : Couple the functionalized pyridine intermediate with a benzoyl chloride derivative (e.g., 4-ethoxybenzoyl chloride) using a base (e.g., triethylamine) to form the benzamide backbone .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
Key intermediates should be characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC to confirm structural integrity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR^1 \text{H NMR} identifies proton environments (e.g., ethoxy CH₃, pyridyl protons) and confirms substitution patterns.
    • 13C NMR^{13} \text{C NMR} verifies carbonyl (C=O) and aromatic carbons .
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and ethoxy C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves 3D structure and confirms stereochemistry .

Advanced: How can researchers investigate the compound’s interaction with bacterial enzymes like Acps-PPTase?

Methodological Answer:

Enzyme Inhibition Assays :

  • Use recombinant Acps-PPTase in a radiometric assay with 14C^{14} \text{C}-labeled substrates. Monitor inhibition via reduced 14C^{14} \text{C}-incorporation into fatty acids .
  • Compare IC₅₀ values with known inhibitors (e.g., cerulenin) to assess potency .

Structural Analysis :

  • Perform molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID) to predict binding modes.
  • Validate with site-directed mutagenesis of key residues (e.g., catalytic His/Asp) .

Resistance Studies : Test against bacterial strains with PPTase mutations to evaluate target specificity .

Advanced: How can contradictory data on biological activity (e.g., varying MIC values) be resolved?

Methodological Answer:

Standardized Assay Conditions :

  • Use CLSI/M7-A6 guidelines for MIC determination, ensuring consistent inoculum size (~5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .

Metabolic Profiling :

  • Perform LC-MS/MS to check for compound degradation under assay conditions (e.g., pH, temperature) .

Synergistic Studies :

  • Test in combination with β-lactams or efflux pump inhibitors to identify confounding factors (e.g., efflux-mediated resistance) .

Structural Reanalysis :

  • Verify compound purity (>95% via HPLC) and confirm stereochemistry (via X-ray or NOESY NMR) to rule out impurities/racemization .

Advanced: What strategies optimize the compound’s metabolic stability for in vivo studies?

Methodological Answer:

Pro-drug Design : Introduce hydrolyzable groups (e.g., ester) at metabolically labile sites (e.g., ethoxy) to enhance bioavailability .

Microsomal Stability Assays :

  • Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Identify major metabolites (e.g., O-deethylation) .

Structural Modifications :

  • Replace the ethoxy group with bioisosteres (e.g., trifluoromethoxy) to resist CYP450-mediated oxidation .

Pharmacokinetic Profiling :

  • Conduct in vivo studies (rodents) with IV/PO dosing to calculate AUC, t1/2t_{1/2}, and clearance rates .

Basic: What are the key considerations for designing SAR studies on this compound?

Methodological Answer:

Core Modifications :

  • Vary the pyridine substituents (e.g., replace ethoxy with methoxy) and assess antibacterial activity .

Side-Chain Optimization :

  • Replace phenethyl with alkyl/aryl groups to evaluate steric/electronic effects on enzyme binding .

Data Analysis :

  • Use computational tools (e.g., CoMFA, Schrödinger) to correlate structural changes with activity trends (e.g., logP vs. MIC) .

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